Cas no 921876-03-1 (N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide)

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
- N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
- N-benzyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
- AKOS004945491
- 921876-03-1
- N-benzyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
- F2096-1327
-
- インチ: 1S/C18H22N4O2S/c23-16(19-11-13-6-2-1-3-7-13)10-15-12-25-18(21-15)22-17(24)20-14-8-4-5-9-14/h1-3,6-7,12,14H,4-5,8-11H2,(H,19,23)(H2,20,21,22,24)
- InChIKey: IHRMCIARULRFQM-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NCC2C=CC=CC=2)=O)N=C1NC(NC1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 358.14634713g/mol
- どういたいしつりょう: 358.14634713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 111Ų
N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2096-1327-4mg |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-15mg |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-10μmol |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-30mg |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-5mg |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-20mg |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-20μmol |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-1mg |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-2μmol |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2096-1327-25mg |
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide |
921876-03-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide 関連文献
-
1. Caper tea
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamideに関する追加情報
N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921876-03-1): An Overview of Its Structure, Synthesis, and Biological Applications
N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921876-03-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The core structure of N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide consists of a thiazole ring, which is a heterocyclic compound with a sulfur and a nitrogen atom in its five-membered ring. The presence of the thiazole ring imparts significant biological activity to the molecule, making it an attractive scaffold for drug design. Additionally, the cyclopentylcarbamoyl group and the benzyl substituent contribute to the compound's overall stability and solubility properties.
The synthesis of N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide involves several well-defined steps. Typically, the process begins with the formation of the thiazole ring through a condensation reaction between a thiourea derivative and an appropriate aldehyde or ketone. Subsequently, the introduction of the cyclopentylcarbamoyl group can be achieved via an amide coupling reaction using a suitable carbonyl reagent. Finally, the attachment of the benzyl group is accomplished through a nucleophilic substitution or addition reaction.
In recent years, significant advancements have been made in understanding the biological activities of compounds containing the thiazole scaffold. Studies have shown that N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide exhibits potent anti-inflammatory and analgesic properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
Beyond its anti-inflammatory effects, N-benzyl-2-{2-(
The pharmacokinetic properties of
In conclusion,
921876-03-1 (N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide) 関連製品
- 1805638-06-5(Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate)
- 1695241-81-6(2,2-difluoro-1-(oxan-3-yl)ethan-1-one)
- 2839143-90-5(2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride)
- 1428350-11-1(N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide)
- 1804790-96-2(4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine)
- 84325-18-8(4-Methylumbelliferyl b-D-Cellotrioside)
- 2877706-22-2(N-{[4-fluoro-1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2,2-dimethylpropanamide)
- 138-93-2(Carbamodithioic acid,N-cyano-, sodium salt (1:2))
- 90082-73-8(Pine, Pinus mugo pumilio, ext.)
- 5811-00-7(2,3-Dihydro-1H-benzeindole)


